Ascorbyl Tetra-2-hexyldecanoate: A Comprehensive Technical Guide to Synthesis and Characterization
Ascorbyl Tetra-2-hexyldecanoate: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ascorbyl tetra-2-hexyldecanoate, a stable, oil-soluble derivative of Vitamin C, has garnered significant attention in the pharmaceutical and cosmetic industries for its potent antioxidant and skin-benefiting properties. This technical guide provides an in-depth overview of the synthesis and characterization of Ascorbyl tetra-2-hexyldecanoate. It details both chemical and enzymatic synthesis routes, offering comprehensive experimental protocols for each. Furthermore, this guide outlines the analytical techniques crucial for the characterization of this compound, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables for clear comparison, and key processes are visualized through diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the experimental workflows.
Introduction
Ascorbic acid, or Vitamin C, is a powerful natural antioxidant. However, its inherent instability and hydrophilicity limit its application in lipophilic formulations. Ascorbyl tetra-2-hexyldecanoate (also known as tetrahexyldecyl ascorbate or ascorbyl tetraisopalmitate) is a tetra-esterified derivative of ascorbic acid with 2-hexyldecanoic acid.[1][2][3] This modification renders the molecule highly stable and oil-soluble, enabling excellent skin penetration.[4][5] In the skin, it is converted to free vitamin C, where it exhibits its physiological effects, including antioxidant activity, collagen synthesis promotion, and inhibition of melanin production.[4][5] This guide provides a detailed exploration of the synthesis and characterization of this important active ingredient.
Synthesis of Ascorbyl Tetra-2-hexyldecanoate
The synthesis of Ascorbyl tetra-2-hexyldecanoate can be achieved through two primary routes: chemical synthesis and enzymatic synthesis.
Chemical Synthesis
Chemical synthesis offers a direct and often high-yield approach to producing Ascorbyl tetra-2-hexyldecanoate. Two common methods are the one-step oxidation esterification and the two-step acylation via an acyl chloride intermediate.
This method involves the direct reaction of L-ascorbic acid with 2-hexyldecanal in the presence of a catalyst and an oxidant.[6]
Experimental Protocol: One-Step Oxidation Esterification [6]
-
Materials: L-ascorbic acid, 2-hexyldecanal, aza-carbene catalyst (e.g., product of 1,4-dimethyl triazole chloride and an alkali like potassium carbonate), oxidant (e.g., sodium persulfate), solvent (e.g., chloroform, dichloromethane).
-
Procedure:
-
Dissolve L-ascorbic acid in the chosen solvent in a reaction vessel.
-
Add the aza-carbene catalyst and the oxidant to the mixture.
-
Add 2-hexyldecanal to the reaction mixture. The molar ratio of 2-hexyldecanal to L-ascorbic acid is typically around 5.0:1.0.[6]
-
The ratio of the oxidant to L-ascorbic acid is approximately 4.5:1.0.[6]
-
Allow the reaction to proceed at a controlled temperature.
-
Upon completion, the product is extracted, washed with water, dried, and concentrated.
-
Purification is achieved through silica gel chromatography.
-
This widely used method involves the initial conversion of 2-hexyldecanoic acid to its more reactive acyl chloride, which then reacts with L-ascorbic acid.[7]
Experimental Protocol: Two-Step Synthesis via Acyl Chloride [7]
-
Step 1: Synthesis of 2-Hexyldecanoyl Chloride
-
Materials: 2-hexyldecanoic acid, chlorinating agent (e.g., thionyl chloride, oxalyl chloride), solvent (e.g., dichloromethane).[7]
-
Procedure:
-
Dissolve 2-hexyldecanoic acid in the solvent.
-
Slowly add the chlorinating agent (molar ratio of chlorinating agent to 2-hexyldecanoic acid is typically 1.0-2.0:1.0).[7]
-
Heat the mixture to reflux and stir for 1-5 hours.[7]
-
After cooling, concentrate the reaction solution to obtain crude 2-hexyldecanoyl chloride, which can be purified by distillation.
-
-
-
Step 2: Esterification of L-Ascorbic Acid
-
Materials: L-ascorbic acid, 2-hexyldecanoyl chloride, solvent (e.g., N-methylpyrrolidone), acid binding agent (e.g., pyridine, triethylamine).[7]
-
Procedure:
-
Dissolve L-ascorbic acid in the solvent and add the acid binding agent under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture in an ice bath.
-
Add 2-hexyldecanoyl chloride dropwise (molar ratio of 2-hexyldecanoyl chloride to L-ascorbic acid is approximately 4.0-6.0:1.0).[7]
-
Stir the reaction mixture at 0-15 °C for several hours.[7]
-
After the reaction, perform extraction, washing, drying, and concentration.
-
Purify the crude product by silica gel chromatography to obtain Ascorbyl tetra-2-hexyldecanoate.
-
-
Enzymatic Synthesis
Enzymatic synthesis provides a greener and more selective alternative to chemical methods, often proceeding under milder reaction conditions.[8] Lipases are commonly employed as catalysts for the esterification of ascorbic acid.[8] While specific protocols for Ascorbyl tetra-2-hexyldecanoate are less common in public literature, the synthesis of other ascorbyl esters provides a general framework.
Experimental Protocol: General Enzymatic Esterification of Ascorbic Acid [9][10]
-
Materials: L-ascorbic acid, 2-hexyldecanoic acid (or its activated ester), immobilized lipase (e.g., Novozym® 435), solvent (e.g., tert-butanol, acetone), molecular sieves.
-
Procedure:
-
Suspend L-ascorbic acid, 2-hexyldecanoic acid, and immobilized lipase in the chosen solvent.
-
Add molecular sieves to remove water formed during the reaction, which can improve the yield.[9]
-
Incubate the reaction mixture at a controlled temperature (e.g., 45-70°C) with agitation.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).
-
Upon completion, filter to remove the immobilized enzyme.
-
The solvent is evaporated, and the product is purified, typically using liquid-liquid extraction and/or column chromatography.
-
Table 1: Comparison of Synthesis Methods for Ascorbyl Esters
| Parameter | One-Step Oxidation Esterification | Two-Step Synthesis via Acyl Chloride | Enzymatic Synthesis |
| Reactants | L-ascorbic acid, 2-hexyldecanal | L-ascorbic acid, 2-hexyldecanoic acid | L-ascorbic acid, 2-hexyldecanoic acid |
| Key Reagents | Aza-carbene catalyst, oxidant | Chlorinating agent, acid binding agent | Immobilized lipase |
| Reaction Conditions | Mild to moderate | Can involve harsh reagents (e.g., thionyl chloride) | Mild (lower temperature and pressure) |
| Selectivity | May require optimization | Good | High regioselectivity |
| Yield | Reported up to 82%[6] | Reported up to 92.1% (for acyl chloride) and 83.1% (final product)[7] | Varies depending on substrates and conditions |
| Environmental Impact | Can be designed to be green | Generates corrosive byproducts | Generally considered more environmentally friendly |
Characterization of Ascorbyl Tetra-2-hexyldecanoate
Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized Ascorbyl tetra-2-hexyldecanoate.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity and quantifying the amount of Ascorbyl tetra-2-hexyldecanoate.
Experimental Protocol: HPLC Analysis [11][12]
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is commonly used.[11]
-
Mobile Phase: A mixture of methanol and isopropanol (e.g., 25:75 v/v) is a suitable mobile phase.[11]
-
Detection: UV detection at a wavelength of 222 nm is appropriate for this compound.[11]
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., the mobile phase or isopropanol).
-
Analysis: Inject the sample into the HPLC system and record the chromatogram. The retention time and peak area are used for identification and quantification, respectively. The retention time for ascorbyl tetraisopalmitate has been reported to be approximately 5.9 minutes under specific conditions.[11]
Table 2: HPLC Method Parameters
| Parameter | Value |
| Column | RP-18 |
| Mobile Phase | Methanol:Isopropanol (25:75 v/v)[11] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 222 nm[11] |
| Retention Time | ~5.9 min[11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is a powerful tool for elucidating the molecular structure of the synthesized compound.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the presence of the ascorbyl core and the four 2-hexyldecanoate ester groups. Spectral data for ascorbyl tetra-2-hexyldecanoate has been reported to match that of ascorbyl tetraisopalmitate.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film between salt plates (for liquids) or as a KBr pellet (for solids).
-
Analysis: The FTIR spectrum will show characteristic absorption bands for the functional groups in Ascorbyl tetra-2-hexyldecanoate, such as the ester carbonyl (C=O) stretching vibration (typically around 1740-1760 cm⁻¹) and C-O stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to confirm its elemental composition.
Experimental Protocol: Mass Spectrometry Analysis
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like GC or LC.
-
Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this type of molecule.
-
Analysis: The mass spectrum will show a peak corresponding to the molecular ion ([M]+ or [M+H]+), which should match the calculated molecular weight of Ascorbyl tetra-2-hexyldecanoate (C₇₀H₁₂₈O₁₀, MW: 1129.76 g/mol ).
Table 3: Physicochemical and Spectroscopic Data of Ascorbyl Tetra-2-hexyldecanoate
| Property | Value |
| Molecular Formula | C₇₀H₁₂₈O₁₀ |
| Molecular Weight | 1129.76 g/mol |
| Appearance | Colorless to pale yellow liquid[2] |
| Solubility | Oil-soluble[3] |
| HPLC λmax | 222 nm[11] |
| ¹H and ¹³C NMR | Consistent with the structure of four 2-hexyldecanoate groups esterified to ascorbic acid[13] |
| FTIR (cm⁻¹) | Characteristic ester C=O and C-O stretching bands |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight |
Visualization of Workflows
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
References
- 1. A Novel Eco-Friendly Process for the Synthesis and Purification of Ascorbyl-6-Oleates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ascorbyl Tetra-2-Hexyldecanoate [chembk.com]
- 4. CN109320479B - A kind of simple synthetic method of ascorbic acid tetraisopalmitate - Google Patents [patents.google.com]
- 5. Synthesis Cosmetic Raw Materials Ascorbyl Tetra-2-Hexyldecanoate [bloodtestmaterials.com]
- 6. Biocatalytic synthesis of ascorbyl esters and their biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of mixed esters of ascorbic acid using methyl esters of palm and soybean oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synchronized Analysis of FTIR Spectra and GCMS Chromatograms for Evaluation of the Thermally Degraded Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. CN108069926A - A kind of synthetic method of Ascorbyl Tetraisopalmitate - Google Patents [patents.google.com]
